N-Acetyl-5-methoxy-DL-tryptophan monohydrate
N-Acetyl-5-methoxy-DL-tryptophan monohydrate
Brand Name:
Vulcanchem
CAS No.:
114926-33-9
VCID:
VC20889034
InChI:
InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2
SMILES:
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O
Molecular Formula:
C14H18N2O5
Molecular Weight:
294.3 g/mol
N-Acetyl-5-methoxy-DL-tryptophan monohydrate
CAS No.: 114926-33-9
Cat. No.: VC20889034
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114926-33-9 |
|---|---|
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate |
| Standard InChI | InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 |
| Standard InChI Key | VWNWPDYPJSSDHB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |
| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator